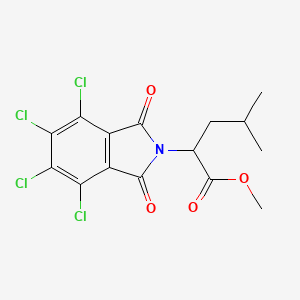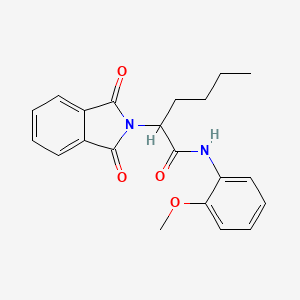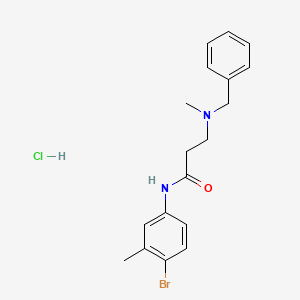![molecular formula C25H25ClN4O4 B3943621 (4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3943621.png)
(4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Descripción general
Descripción
The compound (4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as CBMNPA, is a novel chemical entity that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a specific methodology and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is still under investigation. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways involved in the pathogenesis of different diseases. This compound has been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. This compound has also been shown to modulate the expression of various genes and proteins involved in disease pathogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound has certain limitations, such as its low bioavailability and toxicity at higher doses. These limitations need to be addressed before the compound can be considered for clinical trials.
Direcciones Futuras
(4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has shown promising results in preclinical studies, and further research is required to explore its potential therapeutic applications in different diseases. Some of the future directions for this compound research include investigating its efficacy in combination with other drugs, determining its pharmacokinetic and pharmacodynamic properties, and conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a novel chemical entity that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using a specific methodology and has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Further research is required to explore its full potential and address its limitations before it can be considered for clinical trials.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies and has been found to possess anti-tumor, anti-inflammatory, and neuroprotective properties.
Propiedades
IUPAC Name |
[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-34-24-5-3-2-4-21(24)25(31)29-14-12-28(13-15-29)20-10-11-23(30(32)33)22(16-20)27-17-18-6-8-19(26)9-7-18/h2-11,16,27H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRLHKLIYNVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943547.png)
![2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3943557.png)

![ethyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3943571.png)

![2,2,2-trifluoro-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3943585.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3943600.png)
![N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide](/img/structure/B3943607.png)
![3-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3943617.png)

![ethyl 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943648.png)
![N~1~-(2-methoxyethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3943653.png)
